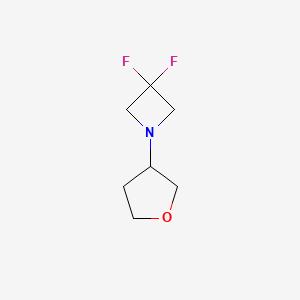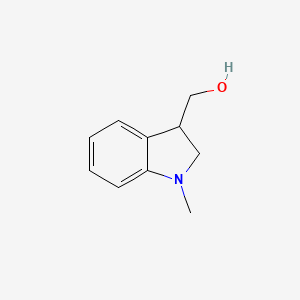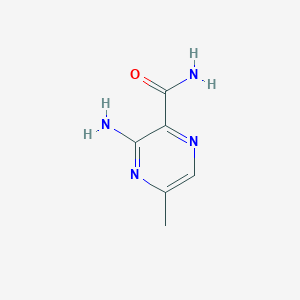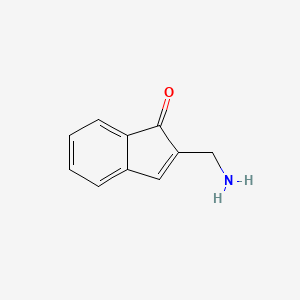
3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine: is a chemical compound with the molecular formula C7H11F2NO. It is a member of the azetidine family, characterized by a four-membered nitrogen-containing ring. This compound is notable for its unique structure, which includes both a difluoro group and a tetrahydrofuran moiety, making it an interesting subject for various chemical studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable precursor containing the necessary functional groups. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the azetidine ring .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps including purification and isolation of the final product. The use of advanced techniques such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy ensures the quality of the compound .
Chemical Reactions Analysis
Types of Reactions: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Halogens (e.g., chlorine, bromine), nucleophiles (e.g., amines, alcohols)
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluoro ketones, while reduction could produce difluoro alcohols .
Scientific Research Applications
Chemistry: In chemistry, 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways .
Biology and Medicine: In biology and medicine, this compound may be investigated for its potential therapeutic properties. Its ability to interact with biological molecules makes it a candidate for drug development and other biomedical applications .
Industry: In industry, this compound can be used in the production of specialty chemicals and materials. Its unique properties may be exploited in the development of new materials with specific characteristics .
Mechanism of Action
The mechanism of action of 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine involves its interaction with specific molecular targets. These interactions can lead to various biological effects, depending on the context. The pathways involved may include binding to enzymes or receptors, altering their activity and leading to downstream effects .
Comparison with Similar Compounds
3,3-Difluoroazetidine: Similar in structure but lacks the tetrahydrofuran moiety.
1-(Tetrahydrofuran-3-yl)azetidine: Similar in structure but lacks the difluoro group.
3-Fluoro-1-(tetrahydrofuran-3-yl)azetidine: Contains only one fluorine atom
Uniqueness: 3,3-Difluoro-1-(tetrahydrofuran-3-yl)azetidine is unique due to the presence of both the difluoro group and the tetrahydrofuran moiety. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C7H11F2NO |
|---|---|
Molecular Weight |
163.16 g/mol |
IUPAC Name |
3,3-difluoro-1-(oxolan-3-yl)azetidine |
InChI |
InChI=1S/C7H11F2NO/c8-7(9)4-10(5-7)6-1-2-11-3-6/h6H,1-5H2 |
InChI Key |
ZTXMYQBEUWMAGS-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1N2CC(C2)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,6-dihydro-4H-Imidazo[1,2-c][1,2,3]triazole-3-carboxylic acid](/img/structure/B11919541.png)

![7-Methylpyrido[2,3-D]pyrimidin-4-amine](/img/structure/B11919559.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B11919561.png)

![Ethyl spiro[2.3]hexane-5-carboxylate](/img/structure/B11919568.png)



![1-(1H-Imidazo[4,5-b]pyridin-2-yl)ethanol](/img/structure/B11919605.png)

![4-[Hydroxy(dimethyl)silyl]butanoic acid](/img/structure/B11919611.png)
![2-Amino-5-methyl-3H-pyrrolo[2,3-D]pyrimidin-4(7H)-one](/img/structure/B11919612.png)
